Cimetropium

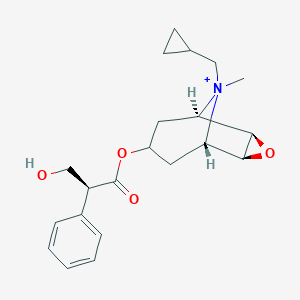

Description

This compound is a semi-synthetic belladonna alkaloid and derivative of scopolamine. It is a potent antimuscarinic and an effective antispasmodic drug. It is also endowed of a direct myolitic action which partially accounts for its antispasmodic activity. It has never been approved for use in the U.S. or Canada.

Structure

3D Structure

Properties

CAS No. |

150521-16-7 |

|---|---|

Molecular Formula |

C21H28NO4+ |

Molecular Weight |

358.5 g/mol |

IUPAC Name |

[(1R,2R,4S,5S)-9-(cyclopropylmethyl)-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate |

InChI |

InChI=1S/C21H28NO4/c1-22(11-13-7-8-13)17-9-15(10-18(22)20-19(17)26-20)25-21(24)16(12-23)14-5-3-2-4-6-14/h2-6,13,15-20,23H,7-12H2,1H3/q+1/t15?,16-,17-,18+,19-,20+,22?/m1/s1 |

InChI Key |

QVVOZYKELHAIPX-MWGADRMYSA-N |

SMILES |

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)CC5CC5 |

Isomeric SMILES |

C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)CC5CC5 |

Canonical SMILES |

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)CC5CC5 |

Other CAS No. |

150521-16-7 |

Synonyms |

(1α,2β,4β,5α,7β)-9-(Cyclopropylmethyl)-7-[(S)-3-hydroxy-1-oxo-2-phenylpropoxy]-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonane |

Origin of Product |

United States |

Foundational & Exploratory

Cimetropium Bromide's Antagonistic Dance at the M3 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cimetropium bromide, a semisynthetic quaternary ammonium derivative of scopolamine, exerts its therapeutic effects as an antispasmodic agent primarily through the competitive antagonism of muscarinic acetylcholine receptors (mAChRs).[1][2] This technical guide provides an in-depth exploration of the mechanism of action of this compound bromide with a specific focus on its interaction with the M3 muscarinic receptor subtype. This document will detail the binding affinity and functional potency of this compound bromide, the intricacies of the M3 receptor signaling pathway it modulates, and the experimental methodologies used to elucidate these properties.

Introduction

This compound bromide is clinically utilized for the treatment of gastrointestinal disorders characterized by smooth muscle spasms, such as irritable bowel syndrome (IBS).[1][3] Its efficacy stems from its ability to inhibit acetylcholine-mediated contractions in the smooth muscle of the gastrointestinal tract.[2] The M3 receptor, a G-protein coupled receptor (GPCR), is the predominant subtype mediating smooth muscle contraction in the gut, making it the primary target for this compound bromide's therapeutic action.[1][4] Understanding the precise molecular interactions and functional consequences of this compound bromide at the M3 receptor is paramount for optimizing its clinical use and for the development of novel antispasmodic agents.

Quantitative Analysis of this compound Bromide's Interaction with Muscarinic Receptors

The affinity and potency of this compound bromide at muscarinic receptors have been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data available.

Table 1: In Vitro Binding Affinity and Functional Potency of this compound Bromide

| Parameter | Value | Species/Tissue | Agonist | Reference |

| pA2 | 8.19 | Guinea-pig ileum | Bethanechol | [5] |

| pA2 | 7.91 | Guinea-pig taenia coli | Bethanechol | [5] |

| Affinity (Ki) | 70-100 nM | Gastrointestinal smooth muscle | - | [5] |

Table 2: In Vivo Potency of this compound Bromide

| Parameter | Value | Species | Effect Measured | Reference |

| ID50 | 27.9 µg/kg | Dog | Inhibition of neostigmine-induced colonic motor response |

Mechanism of Action at the M3 Receptor

Competitive Antagonism

This compound bromide functions as a competitive antagonist at the M3 muscarinic receptor.[5] This means that it binds reversibly to the same site as the endogenous agonist, acetylcholine (ACh), without activating the receptor. By occupying the binding site, this compound bromide prevents ACh from binding and initiating the signaling cascade that leads to smooth muscle contraction. The competitive nature of this antagonism is evidenced by the parallel rightward shift of the agonist concentration-response curve in the presence of this compound bromide, a hallmark of competitive inhibition.

M3 Receptor Signaling Pathway

The M3 muscarinic receptor is coupled to the Gq family of G proteins.[4] The binding of an agonist, such as acetylcholine, triggers a conformational change in the receptor, leading to the activation of Gq. This initiates a downstream signaling cascade that ultimately results in smooth muscle contraction. This compound bromide, by blocking the initial binding of acetylcholine, effectively inhibits this entire pathway.

The key steps in the M3 receptor signaling pathway that are inhibited by this compound bromide are as follows:

-

Acetylcholine Binding: Acetylcholine, released from parasympathetic nerve endings, normally binds to the M3 receptor on the surface of smooth muscle cells.

-

Gq Protein Activation: Upon agonist binding, the M3 receptor activates the Gq protein, causing the exchange of GDP for GTP on the α-subunit (Gαq).

-

Phospholipase C Activation: The activated Gαq-GTP complex then stimulates the membrane-bound enzyme phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.

-

Smooth Muscle Contraction: The increase in intracellular Ca2+ concentration leads to the activation of calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to the interaction of actin and myosin filaments and resulting in smooth muscle contraction.

By competitively inhibiting the binding of acetylcholine to the M3 receptor, this compound bromide prevents the initiation of this signaling cascade, thereby leading to smooth muscle relaxation and alleviating spasms.[1]

Experimental Protocols

The quantitative data presented in this guide were derived from specific experimental methodologies. The following sections detail the likely protocols used in the key cited studies.

Radioligand Binding Assay (Determination of Affinity)

This protocol is based on the methods described in Schiavone et al. (1985) for determining the affinity of this compound bromide for muscarinic receptors in gastrointestinal smooth muscle.

-

Tissue Preparation:

-

Guinea pigs are euthanized, and the ileum and taenia coli are dissected and placed in ice-cold buffer.

-

The smooth muscle tissues are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.

-

The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the membranes containing the muscarinic receptors.

-

The membrane pellet is washed and resuspended in the assay buffer.

-

-

Binding Assay:

-

Aliquots of the membrane preparation are incubated with a fixed concentration of a radiolabeled muscarinic antagonist, such as [3H]-N-methylscopolamine ([3H]-NMS).

-

Increasing concentrations of unlabeled this compound bromide are added to compete with the radioligand for binding to the receptors.

-

Non-specific binding is determined in the presence of a high concentration of a potent, unlabeled muscarinic antagonist like atropine.

-

The incubation is carried out at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

The radioactivity retained on the filters is measured using liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of this compound bromide that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Isolated Tissue Bath Assay (Determination of pA2)

This protocol is based on the methods described in Schiavone et al. (1985) for determining the pA2 value of this compound bromide in guinea-pig ileum and taenia coli.

-

Tissue Preparation:

-

Guinea pigs are euthanized, and segments of the ileum or taenia coli are dissected and placed in a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 and 5% CO2.

-

The tissues are mounted in organ baths containing the physiological salt solution maintained at 37°C.

-

The tissues are allowed to equilibrate under a resting tension for a specified period.

-

-

Functional Assay:

-

A cumulative concentration-response curve to a muscarinic agonist, such as bethanechol, is generated by adding increasing concentrations of the agonist to the organ bath and recording the resulting muscle contraction.

-

The tissue is then washed to remove the agonist and allowed to return to baseline.

-

The tissue is incubated with a fixed concentration of this compound bromide for a predetermined time.

-

A second cumulative concentration-response curve to the agonist is then generated in the presence of this compound bromide.

-

This process is repeated with several different concentrations of this compound bromide.

-

-

Data Analysis (Schild Plot):

-

The dose ratio (DR) is calculated for each concentration of this compound bromide. The dose ratio is the ratio of the agonist concentration required to produce a 50% maximal response (EC50) in the presence of the antagonist to the EC50 in the absence of the antagonist.

-

A Schild plot is constructed by plotting the logarithm of (DR - 1) on the y-axis against the negative logarithm of the molar concentration of this compound bromide on the x-axis.

-

For a competitive antagonist, the data should yield a straight line with a slope that is not significantly different from 1.

-

The pA2 value is determined as the x-intercept of the Schild regression line. The pA2 is the negative logarithm of the molar concentration of the antagonist that produces a dose ratio of 2.

-

Conclusion

This compound bromide is a potent competitive antagonist of M3 muscarinic receptors, the primary mediators of acetylcholine-induced smooth muscle contraction in the gastrointestinal tract. Its mechanism of action involves the direct blockade of the M3 receptor's Gq-coupled signaling pathway, leading to the inhibition of intracellular calcium release and subsequent muscle relaxation. The quantitative data, including pA2 values and binding affinities, confirm its significant antimuscarinic activity. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of M3 receptor-targeted antispasmodic therapies. A thorough understanding of these fundamental pharmacological principles is essential for researchers and drug development professionals working to advance the treatment of gastrointestinal motility disorders.

References

- 1. Pa2 determination | PPTX [slideshare.net]

- 2. [3H]N-methylscopolamine binding to muscarinic receptors in human peripheral blood lymphocytes: characterization, localization on T-lymphocyte subsets and age-dependent changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Demonstration of functional M3-muscarinic receptors in ventricular cardiomyocytes of adult rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Direct binding studies on ileal and cardiac muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Pharmacology of Cimetropium Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cimetropium bromide, a semi-synthetic quaternary ammonium derivative of scopolamine, is a potent antimuscarinic agent utilized for its antispasmodic properties in the gastrointestinal tract.[1] This technical guide provides a comprehensive overview of the molecular pharmacology of this compound bromide, detailing its mechanism of action, receptor affinity, and downstream signaling effects. Through a synthesis of available preclinical data, this document aims to serve as a resource for researchers and professionals involved in the study and development of anticholinergic drugs. All quantitative data are presented in structured tables for comparative analysis, and key experimental protocols are described. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's pharmacological profile.

Mechanism of Action

This compound bromide exerts its pharmacological effects primarily as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[2][3] By binding to these receptors, it blocks the action of the endogenous neurotransmitter, acetylcholine. This antagonism is particularly relevant in smooth muscle cells of the gastrointestinal tract, where it leads to muscle relaxation and the alleviation of spasms.[2] While it is a non-selective muscarinic antagonist, studies suggest a high affinity for the M3 subtype, which is predominantly expressed in smooth muscle.[2]

The antispasmodic activity of this compound bromide is a direct consequence of its ability to competitively inhibit acetylcholine-mediated contractions in the digestive tract.[3] In addition to its primary postsynaptic antagonist activity, some evidence suggests that this compound bromide may also have a minor inhibitory effect on acetylcholine release from nerve endings.[4]

Receptor Binding and Affinity

The affinity of this compound bromide for muscarinic receptors has been characterized in various in vitro and in vivo studies. Radioligand binding assays and functional organ bath experiments have been employed to quantify its antagonist potency.

Table 1: Muscarinic Receptor Antagonist Affinity of this compound Bromide

| Parameter | Tissue/System | Agonist | Value | Reference |

| pA2 | Guinea-pig ileum | Bethanechol | 8.19 | [5] |

| pA2 | Guinea-pig taenia coli | Bethanechol | 7.91 | [5] |

| pA2 | Guinea-pig gallbladder | Bethanechol | 7.77 ± 0.14 | [6] |

| pA2 | Human isolated colon | Carbachol | 7.82 | [7][8] |

| pA2 | Dog isolated colon | Carbachol | 7.41 | [7][8] |

| Affinity (nM) | Gastrointestinal smooth muscle membranes ([3H]-NMS displacement) | - | 70-100 | [5] |

Table 2: In Vivo Potency of this compound Bromide

| Parameter | Model | Stimulus | Value | Reference |

| ID50 | Conscious dogs with colonic Thiry fistula | Neostigmine | 27.9 µg/kg | [8] |

Downstream Signaling Pathways

The primary signaling pathway affected by this compound bromide is the Gq/11 protein-coupled cascade initiated by the activation of M3 muscarinic receptors. In smooth muscle cells, acetylcholine binding to M3 receptors activates the Gq/11 G-protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration is a critical step in the initiation of smooth muscle contraction.

By competitively antagonizing the M3 receptor, this compound bromide effectively blocks this entire signaling cascade, preventing the acetylcholine-induced rise in intracellular calcium and subsequent muscle contraction.

Caption: M3 Muscarinic Receptor Signaling Pathway Blockade by this compound Bromide.

Experimental Protocols

Radioligand Binding Assay ([3H]-N-methylscopolamine Displacement)

This protocol describes a competitive binding assay to determine the affinity of this compound bromide for muscarinic receptors.

-

Tissue Preparation: Membranes are prepared from a tissue source rich in muscarinic receptors (e.g., gastrointestinal smooth muscle, CHO cells expressing recombinant human muscarinic receptors). The tissue is homogenized in a suitable buffer and centrifuged to pellet the membranes, which are then washed and resuspended.

-

Assay Conditions: The assay is typically performed in a 96-well plate format. Each well contains:

-

A fixed concentration of the radioligand, [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.

-

Increasing concentrations of unlabeled this compound bromide.

-

Membrane preparation.

-

Assay buffer (e.g., phosphate-buffered saline).

-

-

Incubation: The plate is incubated at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand. The filters are then washed to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve. The IC50 value (the concentration of this compound bromide that inhibits 50% of the specific binding of [3H]-NMS) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

References

- 1. Muscarinic Acetylcholine Receptor Subtypes Mediating Urinary Bladder Contractility and Coupling to GTP Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound Bromide? [synapse.patsnap.com]

- 3. This compound bromide - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound: characterization of antimuscarinic and spasmolytic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of this compound bromide and other antispasmodic compounds on in vitro guinea-pig gallbladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. karger.com [karger.com]

An In-depth Technical Guide to the Synthesis of Cimetropium Bromide from Scopolamine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of cimetropium bromide, a semisynthetic quaternary ammonium compound with significant application as an antispasmodic agent. The primary synthetic route detailed herein commences from the readily available starting material, scopolamine hydrobromide. This document furnishes detailed experimental protocols for the synthesis of the key intermediate, cyclopropylmethyl bromide, and the subsequent quaternization of scopolamine to yield this compound bromide. The guide includes a thorough presentation of quantitative data, reaction mechanisms, and mandatory visualizations to facilitate a deeper understanding and practical application of the synthetic methodology.

Introduction

This compound bromide is a potent muscarinic receptor antagonist used in the treatment of gastrointestinal disorders, most notably irritable bowel syndrome (IBS).[1] Its mechanism of action involves the inhibition of acetylcholine-mediated smooth muscle contractions in the digestive tract, thereby alleviating spasms and associated pain.[1] The synthesis of this compound bromide is achieved through the quaternization of the tertiary amine of scopolamine with an alkylating agent, specifically cyclopropylmethyl bromide.[1] This guide presents a detailed, one-pot synthetic method starting from scopolamine hydrobromide, a stable salt of the naturally occurring alkaloid scopolamine.

Reaction Scheme and Mechanism

The synthesis of this compound bromide from scopolamine hydrobromide proceeds in two main conceptual stages within a one-pot reaction: the in-situ generation of free scopolamine base and its subsequent N-alkylation (quaternization).

Overall Reaction

The overall chemical transformation can be represented as follows:

Scopolamine Hydrobromide + Cyclopropylmethyl Bromide → this compound Bromide

Reaction Mechanism

The reaction mechanism involves two key steps:

-

Deprotonation: Scopolamine hydrobromide is first treated with a base, such as potassium carbonate, to neutralize the hydrobromide salt and generate the free scopolamine base. This step is crucial as the free tertiary amine is the nucleophilic species required for the subsequent alkylation.

-

SN2 Alkylation (Quaternization): The lone pair of electrons on the nitrogen atom of the scopolamine molecule acts as a nucleophile, attacking the electrophilic carbon of cyclopropylmethyl bromide. This results in a bimolecular nucleophilic substitution (SN2) reaction, forming a new carbon-nitrogen bond and leading to the quaternary ammonium salt, this compound bromide.

Caption: Reaction mechanism for the synthesis of this compound bromide.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the necessary starting material, cyclopropylmethyl bromide, and the final product, this compound bromide.

Synthesis of Cyclopropylmethyl Bromide

Cyclopropylmethyl bromide is a key reagent in the synthesis of this compound bromide and can be prepared from cyclopropanemethanol.

Experimental Workflow for Cyclopropylmethyl Bromide Synthesis

Caption: Workflow for the synthesis of cyclopropylmethyl bromide.

Procedure:

-

In a four-neck flask equipped with a reflux condenser, thermometer, and magnetic stirrer, charge 1491.9 g of N,N-dimethylformamide.

-

Maintain the internal temperature at 20°C and slowly add 312.8 g of phosphorus tribromide (PBr₃) dropwise.

-

Following the addition of PBr₃, slowly add 125.0 g of cyclopropylmethanol at 20°C to initiate the bromination reaction.

-

After the addition is complete, allow the reaction mixture to age for 1 hour.

-

Upon completion of the reaction (monitored by GC, expecting ~100% conversion of cyclopropylmethanol), the mixture is washed and then subjected to vacuum distillation to yield pure (bromomethyl)cyclopropane.

Expected Yield and Purity:

-

Yield: Approximately 80 mol%

-

Purity: ≥ 99.6%

-

By-products: Bromocyclobutane (≤ 0.2%) and 4-bromo-1-butene (≤ 0.1%)

Synthesis of this compound Bromide from Scopolamine Hydrobromide

This one-pot synthesis method provides a direct route to this compound bromide.

Experimental Workflow for this compound Bromide Synthesis

Caption: Workflow for the synthesis of this compound bromide.

Procedure:

-

In a suitable reaction vessel, dissolve 20 g of scopolamine hydrobromide in 150 ml of water with stirring.

-

Cool the solution in an ice bath.

-

Slowly add a saturated aqueous solution of potassium carbonate dropwise until the pH of the mixture reaches 8.

-

Extract the aqueous mixture twice with 100 ml portions of dichloromethane.

-

Combine the organic extracts and wash them twice with 40 ml of water.

-

To the resulting dichloromethane solution, add 11 g of cyclopropylmethyl bromide.

-

Heat the mixture to reflux and maintain reflux for 12 hours.

-

After the reflux period, cool the reaction mixture to induce crystallization.

-

Collect the crude this compound bromide by suction filtration.

-

Purify the crude product by recrystallization to obtain the final product.

Expected Yield:

-

Total Yield: Approximately 50%

Data Presentation

This section summarizes the quantitative data for the synthesis of this compound bromide and its key intermediate.

Table 1: Reactant Quantities and Ratios for this compound Bromide Synthesis

| Reactant | Molecular Weight ( g/mol ) | Amount Used | Molar Ratio (relative to Scopolamine HBr) |

| Scopolamine Hydrobromide | 384.26 | 20 g | 1 |

| Cyclopropylmethyl Bromide | 135.00 | 11 g | ~1.56 |

| Dichloromethane | 84.93 | 200 ml | Solvent |

| Water | 18.02 | 150 ml + washing | Solvent |

| Potassium Carbonate | 138.21 | q.s. to pH 8 | Base |

Table 2: Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Purity |

| Cyclopropylmethyl Bromide | C₄H₇Br | 135.00 | - | ≥ 99.6% |

| This compound Bromide | C₂₁H₂₈BrNO₄ | 438.36 | White to off-white crystalline powder | 99% |

Table 3: Yields of Synthesis

| Product | Theoretical Yield | Actual Yield | Percentage Yield |

| This compound Bromide | 22.8 g | 11.5 g | 50.4% |

Conclusion

The synthesis of this compound bromide from scopolamine hydrobromide via a one-pot reaction is an efficient and straightforward method. The process, which involves the in-situ generation of the free scopolamine base followed by quaternization with cyclopropylmethyl bromide, offers a respectable yield of over 50%.[2] The synthesis of the key alkylating agent, cyclopropylmethyl bromide, from cyclopropanemethanol is also a well-established procedure with high yield and purity. This guide provides the necessary detailed protocols and quantitative data to enable researchers and drug development professionals to successfully replicate this synthesis. Further optimization of reaction conditions and purification techniques could potentially lead to even higher yields and purity of the final product.

References

Preclinical Pharmacokinetics and Metabolism of Cimetropium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimetropium bromide is a semisynthetic quaternary ammonium compound derived from scopolamine.[1] It functions as a potent muscarinic receptor antagonist, primarily targeting the M3 subtype prevalent in the gastrointestinal tract.[2] This mechanism of action leads to the relaxation of smooth muscles, making it an effective antispasmodic agent for treating conditions such as irritable bowel syndrome (IBS).[1][2] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and metabolism of this compound bromide, summarizing available data, detailing experimental methodologies, and visualizing key pathways to support further research and development.

Preclinical Pharmacokinetics

Currently, there is a limited amount of publicly available quantitative preclinical pharmacokinetic data for this compound bromide. While some studies allude to preclinical pharmacokinetic assessments, detailed parameters in common preclinical species are not readily found in the literature. One study in rats presented a plasma concentration-time profile following a high oral dose, but did not provide tabulated pharmacokinetic parameters such as Cmax, Tmax, or AUC.[3] Another study in dogs focused on its pharmacodynamic effects, reporting an intravenous ID50 for its spasmolytic activity, but did not include pharmacokinetic data.[1][4]

For context, human pharmacokinetic studies have shown that after intravenous administration, this compound bromide is eliminated rapidly with a terminal half-life of approximately 50 minutes.[5][6] Urinary excretion accounts for about 46% of the administered intravenous dose, indicating that other routes of elimination are also involved.[5][6] Oral bioavailability in humans is low, estimated to be between 1-4%.[5][6]

Distribution

Preclinical studies in rats have investigated the tissue distribution of this compound bromide following oral administration. These studies indicate a selective accumulation of the drug in the colon.[3][7] Twenty-four hours after oral administration of radiolabeled this compound bromide, the highest density of the compound was found in colonic tissues, including the smooth muscle, blood vessels, and deep mucosal glands, as well as in hepatocytes.[7] This selective distribution to the colon aligns with its therapeutic use for gastrointestinal disorders.

Metabolism

The metabolism of this compound bromide has been investigated in vitro using hepatic microsomes from several preclinical species, including rats, hamsters, guinea pigs, and mice.[8]

Key Metabolic Pathways:

-

Hydroxylation: The primary metabolic pathway is the hydroxylation of the aromatic ring in the ester side-chain.[8]

-

Ester Bond Hydrolysis: A minor metabolic pathway involves the hydrolysis of the ester bond.[8]

-

N-Demethylation: N-demethylation of the bridgehead nitrogen has been observed, but this pathway appears to be species-specific, occurring in rats and hamsters.[8]

In total, ten metabolites of this compound bromide have been detected in these in vitro systems.[8]

Experimental Protocol: In Vitro Metabolism in Rat Liver Microsomes

The following provides a generalized protocol for assessing the metabolic stability of a compound like this compound bromide in rat liver microsomes, based on standard laboratory practices.

1. Materials and Reagents:

-

This compound bromide

-

Pooled rat liver microsomes (stored at -80°C)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and magnesium chloride)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard for analytical quantification

-

HPLC or LC-MS/MS system

2. Incubation Procedure:

-

Prepare a stock solution of this compound bromide in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube or 96-well plate, pre-warm the phosphate buffer and rat liver microsomes (e.g., to a final protein concentration of 0.5 mg/mL) at 37°C.

-

Add the this compound bromide stock solution to the incubation mixture to achieve the desired final concentration (e.g., 1 µM).

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the mixture at 37°C with gentle shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a volume of cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate the proteins.

-

Transfer the supernatant to a new plate or vials for bioanalysis.

3. Bioanalytical Method:

-

Quantification of the remaining parent compound (this compound bromide) is typically performed using a validated LC-MS/MS method.

-

The analytical method should be optimized for sensitivity, specificity, accuracy, and precision.

Excretion

The primary route of excretion for this compound bromide appears to be through the kidneys.[2] Human studies have confirmed that a significant portion of the intravenously administered drug is excreted in the urine.[5][6] Preclinical data on the excretion profile in animals is not extensively detailed in the available literature.

Visualizations

This compound Bromide ADME Profile

References

- 1. karger.com [karger.com]

- 2. What is the mechanism of this compound Bromide? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound bromide: in vitro and in vivo evaluation of spasmolytic activity on human and dog colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discontinuous oral absorption of this compound bromide, a new antispasmodic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [논문]Tissue selective localization of oral this compound bromide to muscarinic receptors in colonic smooth muscle [scienceon.kisti.re.kr]

- 8. Bioanalytical applications of tandem mass spectrometry in the in vitro metabolism of the anticholinergic drug this compound bromide to detect differences in species metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Off-Target Pharmacological Effects of Cimetropium Bromide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cimetropium bromide is a semisynthetic quaternary ammonium derivative of scopolamine, primarily utilized as an antispasmodic agent for the treatment of gastrointestinal disorders such as irritable bowel syndrome (IBS).[1][2] Its principal mechanism of action is the competitive antagonism of muscarinic acetylcholine receptors, with a notable affinity for the M3 subtype, which is prevalent in the smooth muscle of the gastrointestinal tract.[2] This targeted action leads to the relaxation of intestinal smooth muscle, thereby alleviating spasms and associated pain. While its clinical efficacy is well-documented, a thorough understanding of its potential off-target pharmacological effects is crucial for a complete safety and efficacy profile. This guide provides a detailed examination of the known and potential off-target interactions of this compound bromide, supported by available quantitative data, experimental methodologies, and relevant signaling pathways.

On-Target Pharmacology: Muscarinic Receptor Antagonism

This compound bromide's primary therapeutic effect stems from its potent, competitive antagonism of muscarinic acetylcholine receptors.[1][3] By blocking the binding of acetylcholine, it inhibits the downstream signaling cascades that lead to smooth muscle contraction.

Muscarinic Receptor Subtype Affinity

While this compound bromide is known to have a high affinity for muscarinic receptors, detailed comparative data on its binding to all five subtypes (M1-M5) is limited in publicly available literature. However, studies in various tissues provide insights into its affinity profile. It is reported to have a high affinity for the M3 subtype, which is consistent with its effects on gastrointestinal smooth muscle and glands. The affinity of this compound for intestinal muscarinic receptors is in the range of 70-100 nM.[3]

Table 1: Muscarinic Receptor Affinity (pA2) of this compound Bromide in Various Tissues

| Tissue | Species | pA2 Value | Reference |

| Ileum | Guinea Pig | 8.19 | [3] |

| Taenia Coli | Guinea Pig | 7.91 | [3] |

| Gallbladder | Guinea Pig | 7.77 ± 0.14 | [4] |

| Colon (in vitro) | Human & Dog | 7.41 - 7.82 | [5] |

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. It is a measure of the antagonist's affinity for its receptor.

Signaling Pathway of Muscarinic M3 Receptor Antagonism

The antagonism of M3 receptors by this compound bromide interrupts the Gq/11 signaling cascade, preventing the activation of phospholipase C (PLC) and the subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This blockage inhibits the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, a critical step for smooth muscle contraction.

Potential Off-Target Pharmacological Effects

Beyond its primary antimuscarinic activity, some evidence suggests that this compound bromide may exert other pharmacological effects.

Direct Myolytic Action

Several sources mention that this compound bromide possesses a "direct myolytic action" that contributes to its overall antispasmodic activity, independent of its muscarinic receptor blockade.[1] However, the precise molecular mechanism underlying this direct muscle relaxant effect is not well-elucidated in the available literature. It is described as being devoid of calcium channel blocking activity, suggesting that its myolytic action does not involve direct interference with L-type calcium channels, a common mechanism for other myolytic agents.[3]

Further research is required to determine if this effect is mediated by actions on other ion channels, intracellular signaling pathways, or enzymatic processes within the smooth muscle cell.

Inhibition of Acetylcholine Release

There is evidence to suggest that this compound bromide may have a pre-synaptic effect, leading to an inhibition of acetylcholine (ACh) release from nerve terminals.[6] This action would complement its post-synaptic receptor antagonism, further reducing cholinergic transmission. The proposed mechanism involves a weak interaction with muscarinic autoreceptors (likely M2 or M4 subtypes), which are involved in a negative feedback loop for ACh release. Compared to atropine, this compound bromide's effect on these autoreceptors is considered to be weaker.

Lack of Other Receptor Interactions

Experimental Protocols

The following sections outline the general methodologies for key experiments used to characterize the pharmacological profile of compounds like this compound bromide.

Radioligand Binding Assay

This assay is used to determine the affinity of a drug for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound bromide for muscarinic receptor subtypes.

General Protocol:

-

Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes containing the receptors.

-

Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-N-methylscopolamine for muscarinic receptors) and varying concentrations of the unlabeled competitor drug (this compound bromide).

-

Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Organ Bath (Functional Assay)

This assay is used to determine the functional effect of a drug on a whole tissue, such as smooth muscle.

Objective: To determine the pA2 value of this compound bromide against an agonist-induced contraction in an isolated smooth muscle preparation (e.g., guinea pig ileum).

General Protocol:

-

Tissue Preparation: A segment of smooth muscle tissue is dissected and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

Equilibration: The tissue is allowed to equilibrate under a resting tension.

-

Agonist Concentration-Response Curve: A cumulative concentration-response curve is generated for a contractile agonist (e.g., acetylcholine or carbachol).

-

Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist (this compound bromide) for a set period.

-

Second Agonist Curve: A second cumulative concentration-response curve for the agonist is generated in the presence of the antagonist.

-

Schild Analysis: Steps 4 and 5 are repeated with increasing concentrations of the antagonist. The dose-ratios (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) are calculated. A Schild plot of log(dose-ratio - 1) versus the log of the antagonist concentration is constructed. The x-intercept of the linear regression provides the pA2 value.

Conclusion

This compound bromide is a potent muscarinic antagonist with a primary on-target effect on M3 receptors in the gastrointestinal tract. Its off-target profile appears to be relatively clean, with a noted absence of antihistaminic and calcium channel blocking activities. However, the existence of a "direct myolytic action" and a weak inhibitory effect on acetylcholine release suggests a more complex pharmacological profile than simple muscarinic antagonism. The precise molecular mechanisms of these secondary effects remain to be fully elucidated and represent an area for further investigation. A comprehensive off-target screening against a broader panel of receptors and ion channels would provide a more complete understanding of this compound bromide's pharmacological actions and further solidify its safety profile. The experimental protocols outlined in this guide provide a framework for conducting such investigations.

References

- 1. This compound bromide, a new antispasmodic compound: pharmacology and therapeutic perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound Bromide? [synapse.patsnap.com]

- 3. This compound: characterization of antimuscarinic and spasmolytic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of this compound bromide and other antispasmodic compounds on in vitro guinea-pig gallbladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound bromide: in vitro and in vivo evaluation of spasmolytic activity on human and dog colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Cimetropium Bromide: A Technical Guide to its Influence on Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimetropium bromide is a semisynthetic quaternary ammonium compound derived from scopolamine.[1] It is primarily utilized as an antispasmodemic agent for the management of gastrointestinal disorders, most notably irritable bowel syndrome (IBS).[2][3][4] Its therapeutic efficacy stems from its action as a potent and competitive antagonist of muscarinic acetylcholine receptors (mAChRs), with a particular affinity for the M3 subtype, which is predominantly expressed on smooth muscle cells of the gastrointestinal tract.[3] By blocking the action of acetylcholine—a key neurotransmitter of the parasympathetic nervous system—this compound bromide effectively inhibits smooth muscle contractions, thereby alleviating spasmodic pain and discomfort.[2][5] This technical guide provides an in-depth exploration of the cellular signaling pathways modulated by this compound bromide, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development applications.

Core Mechanism of Action: Muscarinic M3 Receptor Antagonism

The primary molecular target of this compound bromide is the M3 muscarinic acetylcholine receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[6][7] In gastrointestinal smooth muscle, the activation of M3 receptors by acetylcholine initiates a well-defined signaling cascade that leads to muscle contraction.[5][8] this compound bromide exerts its therapeutic effect by competitively inhibiting the binding of acetylcholine to these receptors, thus disrupting the downstream signaling events that culminate in muscle contraction.[9]

The Gq/11-PLC-IP3/DAG Signaling Pathway

The M3 receptor is coupled to the heterotrimeric G-protein Gq/11.[5][10] Upon acetylcholine binding, the M3 receptor undergoes a conformational change, activating the Gq/11 protein. This activation leads to the dissociation of the Gαq subunit, which in turn activates the enzyme phospholipase C (PLC).[8][11][12]

PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[13][14][15]

-

Inositol 1,4,5-trisphosphate (IP3): As a soluble molecule, IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the sarcoplasmic reticulum (SR), the primary intracellular calcium store.[13][16] This binding opens the IP3 receptor channels, leading to a rapid efflux of calcium ions (Ca2+) from the SR into the cytoplasm, significantly increasing the intracellular calcium concentration.[13][16][17]

-

Diacylglycerol (DAG): DAG remains in the plasma membrane and, in conjunction with the elevated intracellular calcium, activates protein kinase C (PKC).[13][18] Activated PKC can phosphorylate various target proteins, contributing to the sustained phase of muscle contraction and modulating the sensitivity of the contractile apparatus to calcium.

The surge in intracellular calcium is the pivotal event leading to smooth muscle contraction. Calcium ions bind to calmodulin, and the resulting Ca2+-calmodulin complex activates myosin light chain kinase (MLCK). MLCK then phosphorylates the regulatory light chain of myosin, enabling the interaction between actin and myosin filaments and resulting in muscle contraction.[18]

By blocking the initial step of acetylcholine binding to the M3 receptor, this compound bromide effectively prevents the entire Gq/11-PLC-IP3/DAG signaling cascade. This leads to a reduction in intracellular calcium levels and subsequent relaxation of the gastrointestinal smooth muscle.

Quantitative Data on this compound Bromide Activity

The antagonistic activity of this compound bromide has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data.

| Parameter | Value | Species/Tissue | Comments |

| pA2 | 7.77 ± 0.14 | Guinea-pig gallbladder | Competitive antagonism against bethanechol-induced contractions.[10] |

| ID50 | 27.9 µg/kg | Conscious dogs (in vivo) | Inhibition of colonic motor response to neostigmine. |

Detailed Experimental Protocols

Muscarinic Receptor Binding Assay (Radioligand Displacement)

This protocol is designed to determine the affinity (Ki) of this compound bromide for muscarinic receptors.

Materials:

-

Cell membranes expressing muscarinic receptors (e.g., from guinea-pig ileum or CHO cells transfected with human M3 receptors).

-

Radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS).

-

Unlabeled this compound bromide.

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

-

96-well filter plates.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine the protein concentration using a standard assay (e.g., Bradford).[19]

-

Assay Setup: In a 96-well plate, add a constant concentration of the radiolabeled ligand to each well.

-

Add increasing concentrations of unlabeled this compound bromide to competitor wells.

-

For total binding, add only the radioligand and buffer.

-

For non-specific binding, add a high concentration of a known muscarinic antagonist (e.g., atropine).[20]

-

Add the membrane preparation to each well to initiate the binding reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[20]

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.[19][21]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[20]

-

Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound bromide concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Measurement of Smooth Muscle Contraction

This protocol describes a method to quantify the effect of this compound bromide on agonist-induced smooth muscle contraction using an organ bath setup.

Materials:

-

Isolated smooth muscle strips (e.g., guinea-pig ileum, rat colon).

-

Organ bath system with temperature control and aeration.

-

Isotonic transducer and data acquisition system.

-

Krebs-Henseleit solution (or similar physiological salt solution).

-

Muscarinic agonist (e.g., acetylcholine, carbachol).

-

This compound bromide.

Procedure:

-

Tissue Preparation: Dissect smooth muscle strips and mount them in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Equilibration: Allow the tissues to equilibrate under a resting tension for a specified period (e.g., 60 minutes), with periodic washing.

-

Agonist Dose-Response: Generate a cumulative concentration-response curve for the muscarinic agonist to establish a baseline contractile response.

-

Antagonist Incubation: After washing the tissue and allowing it to return to baseline, incubate the tissue with a known concentration of this compound bromide for a set time (e.g., 30 minutes).

-

Repeat Agonist Dose-Response: In the presence of this compound bromide, repeat the cumulative concentration-response curve for the agonist.

-

Data Analysis: Compare the agonist concentration-response curves in the absence and presence of this compound bromide. A rightward shift in the curve indicates competitive antagonism. Calculate the dose-ratio and construct a Schild plot to determine the pA2 value.[22][23][24][25][26]

Intracellular Calcium Imaging

This protocol outlines a method to visualize and quantify the effect of this compound bromide on agonist-induced intracellular calcium changes in cultured smooth muscle cells.

Materials:

-

Cultured smooth muscle cells.

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM).[27][28][29]

-

Physiological salt solution (e.g., HBSS).

-

Muscarinic agonist.

-

This compound bromide.

-

Fluorescence microscope with a camera and image analysis software.

Procedure:

-

Cell Culture: Plate smooth muscle cells on glass coverslips and grow to an appropriate confluency.

-

Dye Loading: Incubate the cells with the calcium indicator dye in physiological salt solution for a specified time at room temperature or 37°C to allow for dye loading.[28]

-

Washing: Wash the cells to remove excess extracellular dye.

-

Baseline Measurement: Mount the coverslip on the microscope stage and record the baseline fluorescence intensity.

-

Antagonist Pre-incubation: Perfuse the cells with a solution containing this compound bromide and incubate for a few minutes.

-

Agonist Stimulation: While continuously recording, perfuse the cells with a solution containing the muscarinic agonist (and this compound bromide).

-

Data Analysis: Measure the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two excitation wavelengths to determine the intracellular calcium concentration. Compare the agonist-induced calcium response in the presence and absence of this compound bromide.

Conclusion

This compound bromide is a valuable therapeutic agent for managing gastrointestinal spasmodic conditions due to its targeted antagonism of the M3 muscarinic receptor. Its mechanism of action is centered on the inhibition of the Gq/11-PLC-IP3/DAG signaling pathway, which ultimately leads to a decrease in intracellular calcium and smooth muscle relaxation. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the pharmacological properties of this compound bromide and to explore the development of novel antispasmodic agents targeting these critical cellular signaling pathways.

References

- 1. Phospholipase C IP3 DAG Pathway | PPTX [slideshare.net]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. What is the mechanism of this compound Bromide? [synapse.patsnap.com]

- 4. Oral this compound bromide, a new antimuscarinic drug, for long-term treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Muscarinic acetylcholine receptor subtypes in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]

- 8. atsjournals.org [atsjournals.org]

- 9. Effect of this compound bromide and other antispasmodic compounds on in vitro guinea-pig gallbladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Gq-Coupled Receptors in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phospholipase C - Wikipedia [en.wikipedia.org]

- 12. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 13. Video: IP3/DAG Signaling Pathway [jove.com]

- 14. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 15. bosterbio.com [bosterbio.com]

- 16. IP3 receptors regulate vascular smooth muscle contractility and hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Phospholipase C Signaling and Calcium Influx - PMC [pmc.ncbi.nlm.nih.gov]

- 18. atsjournals.org [atsjournals.org]

- 19. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 20. eprints.usm.my [eprints.usm.my]

- 21. merckmillipore.com [merckmillipore.com]

- 22. neuron.mefst.hr [neuron.mefst.hr]

- 23. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. m.youtube.com [m.youtube.com]

- 25. m.youtube.com [m.youtube.com]

- 26. Pa2 determination | PPTX [slideshare.net]

- 27. Calcium Signaling in Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Quantification of Cimetropium Bromide in Plasma using HPLC-UV

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimetropium bromide is a quaternary ammonium derivative of scopolamine that acts as an antispasmodic agent. Accurate quantification of this compound bromide in plasma is essential for pharmacokinetic and toxicokinetic studies. This document provides a detailed protocol for a validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the determination of this compound bromide in plasma samples. The method is designed to be robust, sensitive, and suitable for routine analysis in a drug development setting.

Principle of the Method

This method involves the extraction of this compound bromide and an internal standard (IS) from plasma using liquid-liquid extraction. The extracted analytes are then separated on a reversed-phase C18 column with an isocratic mobile phase. Quantification is achieved by monitoring the UV absorbance at a specified wavelength. The method has been developed based on established analytical procedures for similar compounds and is validated according to regulatory guidelines.

Experimental Protocols

Materials and Reagents

-

This compound Bromide reference standard

-

Internal Standard (e.g., Scopolamine Butyl Bromide)

-

HPLC-grade Methanol

-

HPLC-grade Acetonitrile

-

Ammonium formate (analytical grade)

-

Formic acid (analytical grade)

-

Dichloromethane (HPLC grade)

-

Ultrapure water

-

Drug-free human plasma

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following table summarizes the instrumental and chromatographic conditions.

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | 10 mM Ammonium Formate Buffer : Methanol (19:81, v/v), pH adjusted to 4.0 with Formic Acid[1] |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| UV Detection | 210 nm |

| Run Time | Approximately 10 minutes |

Preparation of Standard Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound Bromide reference standard and the Internal Standard in 10 mL of methanol, respectively.

-

Working Standard Solutions: Prepare serial dilutions of the this compound Bromide stock solution with methanol to create working standards at concentrations ranging from 0.1 µg/mL to 10 µg/mL.

-

Internal Standard Working Solution (1 µg/mL): Dilute the IS stock solution with methanol.

Preparation of Calibration Curve and Quality Control Samples

-

Calibration Standards: Spike appropriate amounts of the working standard solutions into drug-free plasma to obtain final concentrations for a calibration curve (e.g., 5, 10, 20, 50, 100, 200, 500, and 1000 ng/mL).

-

Quality Control (QC) Samples: Prepare QC samples in drug-free plasma at a minimum of three concentration levels: Low (e.g., 15 ng/mL), Medium (e.g., 150 ng/mL), and High (e.g., 750 ng/mL).

Sample Preparation Protocol (Liquid-Liquid Extraction)

-

Pipette 500 µL of plasma sample (unknown, calibration standard, or QC) into a clean microcentrifuge tube.

-

Add 50 µL of the Internal Standard working solution (1 µg/mL).

-

Vortex for 30 seconds.

-

Add 2 mL of dichloromethane.[1]

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Carefully transfer the lower organic layer to a new clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex for 1 minute.

-

Transfer the solution to an HPLC vial for analysis.

Method Validation Summary

The analytical method should be validated according to ICH guidelines. The following tables summarize the typical acceptance criteria and expected performance data.

System Suitability

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | > 2000 |

| %RSD of Peak Area (n=6) | ≤ 2.0% |

| %RSD of Retention Time (n=6) | ≤ 1.0% |

Linearity and Range

| Parameter | Result |

| Linearity Range | 5 - 1000 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.995 |

| Regression Model | Linear, weighted 1/x² |

Precision and Accuracy

| QC Level | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (% Recovery) |

| Low QC (15 ng/mL) | < 15% | < 15% | 85 - 115% |

| Medium QC (150 ng/mL) | < 15% | < 15% | 85 - 115% |

| High QC (750 ng/mL) | < 15% | < 15% | 85 - 115% |

Recovery and Sensitivity

| Parameter | Result |

| Mean Recovery | > 60%[1] |

| Limit of Detection (LOD) | ~1.5 ng/mL |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL |

Visual Workflow Diagram

The following diagram illustrates the complete workflow for the quantification of this compound Bromide in plasma.

Caption: Workflow for this compound Bromide quantification in plasma.

Data Analysis and Reporting

-

Quantification: The concentration of this compound bromide in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. This ratio is then used to interpolate the concentration from the linear regression equation of the calibration curve.

-

Reporting: The final report should include the calculated concentrations for all unknown samples, along with the results from the QC samples to demonstrate the validity of the analytical run. Any deviations from the established protocol should be documented.

Conclusion

The described HPLC-UV method provides a reliable and sensitive approach for the quantification of this compound bromide in plasma. The detailed protocol and validation parameters ensure that the method is suitable for use in regulated environments for pharmacokinetic and other drug development studies. Adherence to the outlined procedures is critical for obtaining accurate and reproducible results.

References

Application Notes and Protocols for In Vitro Organ Bath Studies of Cimetropium Bromide on Guinea Pig Ileum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimetropium bromide is a semisynthetic quaternary ammonium derivative of scopolamine that functions as a potent antimuscarinic agent. It is primarily utilized for its antispasmodic properties in the gastrointestinal tract. These application notes provide a comprehensive overview of the in vitro pharmacological evaluation of this compound bromide on isolated guinea pig ileum, a classic and reliable model for studying intestinal smooth muscle contractility. The following sections detail the mechanism of action, quantitative pharmacological data, experimental protocols, and relevant signaling pathways.

Mechanism of Action

This compound bromide exerts its spasmolytic effect through competitive antagonism of muscarinic acetylcholine receptors, with a notable affinity for the M3 subtype, which is predominantly expressed on gastrointestinal smooth muscle cells.[1][2] Acetylcholine, a neurotransmitter of the parasympathetic nervous system, induces smooth muscle contraction by binding to these M3 receptors. This compound bromide competitively blocks this interaction, thereby inhibiting acetylcholine-induced contractions and promoting smooth muscle relaxation.[1][2]

Beyond its primary post-synaptic antagonism, some evidence suggests that this compound bromide may also have a minor inhibitory effect on the release of acetylcholine from nerve endings in the myenteric plexus, contributing to its overall spasmolytic activity.[2]

Data Presentation

The following table summarizes the quantitative pharmacological parameters of this compound bromide and the reference compound, atropine, on guinea pig tissue preparations.

| Compound | Preparation | Agonist | pA2 Value | Reference |

| This compound Bromide | Guinea Pig Ileum | Bethanechol | 8.19 | [1] |

| Atropine | Guinea Pig Ileum | Bethanechol | 8.52 | [1] |

| This compound Bromide | Guinea Pig Gallbladder | Bethanechol | 7.77 ± 0.14 | [3] |

| Atropine | Guinea Pig Gallbladder | Bethanechol | 8.31 ± 0.14 | [3] |

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the concentration-response curve of an agonist. A higher pA2 value indicates a greater antagonist potency.

Experimental Protocols

This section provides a detailed methodology for conducting in vitro organ bath studies to evaluate the effects of this compound bromide on guinea pig ileum.

Materials and Reagents

-

Male Dunkin-Hartley guinea pigs (250-350 g)

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11)

-

This compound bromide

-

Acetylcholine chloride (or other muscarinic agonist like bethanechol)

-

Atropine sulfate (as a reference antagonist)

-

Distilled water

-

Carbogen gas (95% O2, 5% CO2)

Equipment

-

Organ bath system with a water jacket for temperature control (37°C)

-

Isometric force transducer

-

Data acquisition system (e.g., PowerLab) and chart recorder software

-

Dissection instruments (scissors, forceps)

-

Syringes and needles

-

pH meter

Experimental Procedure

-

Tissue Preparation:

-

Humanely euthanize a guinea pig via a stunning blow to the head followed by exsanguination.

-

Open the abdominal cavity and carefully excise a segment of the terminal ileum (approximately 10-15 cm from the ileocecal junction).

-

Place the excised ileum in a petri dish containing fresh, carbogen-aerated Krebs-Henseleit solution at room temperature.

-

Gently flush the lumen of the ileum segment with Krebs-Henseleit solution to remove its contents.

-

Cut the ileum into segments of approximately 2-3 cm in length.

-

Tie a silk ligature to each end of the ileum segment.

-

-

Organ Bath Setup:

-

Fill the organ bath chambers with Krebs-Henseleit solution and maintain the temperature at 37°C.

-

Continuously bubble the solution with carbogen gas.

-

Mount the ileum segment in the organ bath by attaching the bottom ligature to a fixed hook and the top ligature to an isometric force transducer.

-

Apply an initial resting tension of 1 gram to the tissue.

-

Allow the tissue to equilibrate for at least 60 minutes, with washes of fresh Krebs-Henseleit solution every 15 minutes.

-

-

Protocol for Determining Antagonist Potency (pA2 Value):

-

Control Agonist Concentration-Response Curve:

-

After the equilibration period, obtain a cumulative concentration-response curve for acetylcholine. Start with a low concentration (e.g., 10⁻⁹ M) and increase the concentration in a stepwise manner (e.g., half-log increments) until a maximal contraction is achieved.

-

After the maximal response is reached, wash the tissue with fresh Krebs-Henseleit solution three times and allow it to return to the baseline resting tension.

-

-

Antagonist Incubation:

-

Introduce a known concentration of this compound bromide into the organ bath and allow it to incubate with the tissue for a predetermined period (e.g., 20-30 minutes).

-

-

Agonist Concentration-Response Curve in the Presence of Antagonist:

-

In the continued presence of this compound bromide, repeat the cumulative concentration-response curve for acetylcholine.

-

A rightward shift in the concentration-response curve is expected.

-

-

Washout and Repetition:

-

Thoroughly wash the tissue to remove both the agonist and antagonist.

-

Repeat the procedure with at least two other concentrations of this compound bromide.

-

-

Data Analysis (Schild Plot):

-

For each concentration of this compound bromide, calculate the dose ratio (the ratio of the EC50 of acetylcholine in the presence of the antagonist to the EC50 of acetylcholine in the absence of the antagonist).

-

Construct a Schild plot by plotting the log (dose ratio - 1) on the y-axis against the negative log of the molar concentration of this compound bromide on the x-axis.

-

The x-intercept of the linear regression of the Schild plot provides the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

-

-

Visualizations

Signaling Pathway of Muscarinic M3 Receptor Antagonism

Caption: this compound bromide blocks acetylcholine's pro-contractile signaling.

Experimental Workflow for pA2 Determination

Caption: Workflow for determining the pA2 value of an antagonist.

References

- 1. This compound: characterization of antimuscarinic and spasmolytic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of antimuscarinic effect of this compound bromide in guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of this compound bromide and other antispasmodic compounds on in vitro guinea-pig gallbladder - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying the In Vivo Effects of Cimetropium Bromide on Intestinal Transit

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimetropium bromide is a semisynthetic quaternary ammonium compound derived from scopolamine.[1] It functions as a potent antispasmodic agent by acting as a competitive antagonist at muscarinic acetylcholine receptors.[2][3] With a high affinity for the M3 subtype of muscarinic receptors, which are abundant in the gastrointestinal (GI) tract, this compound bromide effectively inhibits acetylcholine-mediated smooth muscle contractions.[2] This targeted action leads to the relaxation of intestinal smooth muscle, thereby alleviating symptoms of abdominal pain and cramping associated with conditions like irritable bowel syndrome (IBS).[2][4] In clinical settings, this compound bromide has been shown to reduce meal-stimulated colonic motor activity and, in patients with constipation-predominant IBS, it can shorten whole gut transit time.[5][6]

These application notes provide a detailed protocol for evaluating the effects of this compound bromide on intestinal transit in a murine model, a common preclinical approach for assessing potential therapeutic agents for GI motility disorders.

Mechanism of Action: Signaling Pathway

This compound bromide exerts its effects by blocking the action of acetylcholine (ACh) on muscarinic receptors located on the smooth muscle cells of the intestinal wall. This antagonism prevents the downstream signaling cascade that leads to muscle contraction, resulting in smooth muscle relaxation and a potential alteration of intestinal transit time.

Caption: Mechanism of this compound Bromide on Intestinal Smooth Muscle.

Data Presentation

The following table summarizes representative quantitative data from a hypothetical in vivo study in mice, illustrating the expected dose-dependent effect of this compound bromide on upper intestinal transit.

| Treatment Group | Dose (mg/kg, i.p.) | N | Intestinal Transit (% of small intestine traversed) |

| Vehicle (Saline) | - | 10 | 75.4 ± 5.2 |

| This compound Bromide | 1.0 | 10 | 62.1 ± 4.8 |

| This compound Bromide | 3.0 | 10 | 48.5 ± 5.5** |

| This compound Bromide | 10.0 | 10 | 35.2 ± 4.1*** |

| Data are presented as mean ± SEM. Statistical significance vs. Vehicle: *p<0.05, **p<0.01, **p<0.001 (One-way ANOVA with Dunnett's post-hoc test). |

Experimental Protocols

A widely used and reproducible method for assessing intestinal motility in rodents is the charcoal meal transit test. This protocol details the necessary steps to evaluate the effect of this compound bromide on upper gastrointestinal transit.

Protocol: Upper Gastrointestinal Transit (Charcoal Meal Test) in Mice

1. Objective: To determine the effect of this compound bromide on the rate of upper gastrointestinal transit in mice by measuring the distance traveled by a charcoal meal through the small intestine.

2. Materials:

-

This compound bromide

-

Vehicle (e.g., 0.9% sterile saline)

-

Charcoal meal suspension (e.g., 10% activated charcoal in 5% gum acacia or 1% methylcellulose)

-

Male CD-1 mice (or other standard strain), 8-10 weeks old, weighing 20-25g

-

Oral gavage needles (straight, 18-20 gauge)

-

Syringes (1 mL)

-

Surgical scissors and forceps

-

Ruler

3. Animal Handling and Acclimation:

-

House animals in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with ad libitum access to standard chow and water for at least one week before the experiment.

-

Fast mice for 16-18 hours prior to the experiment, with free access to water. This ensures the stomach and upper small intestine are empty.

4. Experimental Workflow:

References

- 1. This compound bromide: in vitro and in vivo evaluation of spasmolytic activity on human and dog colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of a quantitative method for evaluating small intestinal motility using ultrasonography in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 5. biorxiv.org [biorxiv.org]

- 6. meliordiscovery.com [meliordiscovery.com]

Cimetropium Bromide: Application Notes and Protocols for Pre-Endoscopic Use in Reducing Peristalsis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of cimetropium bromide, an antispasmodic agent, and its utility as a pre-medication to control peristalsis during endoscopic procedures. Detailed protocols for its application in a research or clinical trial setting are provided, alongside a summary of relevant clinical data and visualizations of its mechanism of action and experimental workflows.

Introduction to this compound Bromide

This compound bromide is a semi-synthetic quaternary ammonium compound derived from scopolamine.[1] It functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs), primarily targeting the M3 subtype prevalent in the smooth muscle of the gastrointestinal (GI) tract.[2] By blocking the action of acetylcholine, this compound bromide inhibits smooth muscle contractions, leading to a reduction in spasms and peristalsis.[2][3] This antispasmodic effect is leveraged in endoscopic procedures to improve visualization of the mucosal surfaces of the GI tract.[1][4] The onset of its antispasmodic effect is rapid, typically occurring within one minute of intravenous injection, with a half-life of approximately 50 minutes.[1]

Mechanism of Action

This compound bromide exerts its pharmacological effect by competitively inhibiting the binding of the neurotransmitter acetylcholine to muscarinic receptors on the surface of smooth muscle cells.[2] In the gastrointestinal tract, the M3 muscarinic receptors are crucial for mediating smooth muscle contraction. The binding of acetylcholine to these G-protein coupled receptors initiates a signaling cascade that results in muscle contraction. This compound bromide, by acting as an antagonist at these receptors, prevents this cascade, leading to muscle relaxation and a reduction in peristaltic waves.[2][3]

Figure 1: Signaling pathway of this compound bromide in reducing smooth muscle contraction.

Application in Endoscopy

The reduction of peristalsis is critical during endoscopic examinations for improved visualization and detection of mucosal lesions.[1][4] this compound bromide has been investigated as a premedication in both upper GI endoscopy (esophagogastroduodenoscopy or EGD) and colonoscopy.[1][4]

Esophagogastroduodenoscopy (EGD)

In EGD, gastric movements can interfere with a thorough examination of the mucosal surface.[4] The use of this compound bromide has been associated with a higher detection rate of gastric neoplasms, particularly in the gastric body.[4]

Colonoscopy

During colonoscopy, colonic folds and peristalsis can obscure polyps, potentially leading to missed diagnoses.[1] While the theoretical benefit of reducing peristalsis is clear, clinical studies on the effect of this compound bromide on polyp and adenoma detection rates have yielded mixed results.[1][5]

Experimental Protocols

The following are detailed protocols for the administration of this compound bromide in a clinical research setting for EGD and colonoscopy.

Protocol for a Double-Blind, Placebo-Controlled Study in EGD

This protocol is designed to assess the efficacy of this compound bromide in reducing peristalsis and improving diagnostic yield during EGD.

4.1.1. Patient Population:

-

Consecutive outpatients scheduled for screening or diagnostic EGD.

-

Exclusion criteria: known hypersensitivity to this compound bromide, glaucoma, benign prostatic hypertrophy, and cardiac arrhythmias.[4]

4.1.2. Randomization and Blinding:

-

Patients are randomly assigned to receive either this compound bromide or a placebo (e.g., normal saline).

-

The study should be double-blinded, where neither the patient nor the endoscopist is aware of the treatment allocation.

4.1.3. Investigational Drug and Administration:

-

Treatment Group: 5 mg of this compound bromide administered intravenously.[4]

-

Placebo Group: An equivalent volume of normal saline administered intravenously.

-

Timing: The injection is given 10 minutes prior to the start of the EGD examination.[4]

4.1.4. Endoscopic Procedure:

-

Standard EGD procedure is performed by a board-certified endoscopist.

-

The endoscopist should be unaware of the premedication administered.

-